Galanin (1-19) (human)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

加拉宁(1-19) (人) 是人加拉宁肽的一个片段,加拉宁肽是一种神经肽,广泛分布于中枢神经系统和周围神经系统。 加拉宁在各种生理过程中发挥重要作用,包括调节激素释放、调节疼痛和进食行为 . 人加拉宁肽由 30 个氨基酸组成,片段加拉宁(1-19) 包括该序列的前 19 个氨基酸 .

作用机制

加拉宁(1-19) (人) 通过与被称为加拉宁受体的特定 G 蛋白偶联受体 (GPCR) 结合发挥作用。这些受体参与各种细胞内信号通路,包括腺苷酸环化酶的抑制和离子通道的调节。 加拉宁(1-19) 与其受体结合会导致神经递质释放、神经元兴奋性和激素分泌的变化 .

类似化合物:

加拉宁(1-30) (人): 由 30 个氨基酸组成的全长人加拉宁肽。

加拉宁样肽 (GALP): 一种结构与加拉宁相似的肽,参与代谢和生殖。

阿拉宁: GALP 的一种剪接变体,具有血管活性作用.

独特性: 加拉宁(1-19) (人) 的独特之处在于其截短形式,这使得能够研究加拉宁肽的特定区域及其生物活性。 该片段保留了全长肽的一些生物学功能,但可能表现出不同的受体结合亲和力和活性 .

生化分析

Biochemical Properties

Galanin (1-19) (human) interacts with various biomolecules, primarily through its receptors, Galanin Receptor Type 1 (GALR1), Galanin Receptor Type 2 (GALR2), and Galanin Receptor Type 3 (GALR3) . These interactions lead to a range of biochemical reactions, including the modulation of hormone release .

Cellular Effects

Galanin (1-19) (human) exerts effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to regulate food intake, insulin level, and somatostatin release .

Molecular Mechanism

The molecular mechanism of action of Galanin (1-19) (human) involves binding interactions with its receptors, leading to changes in gene expression and enzyme activity . This binding can result in the activation or inhibition of various enzymes, thereby exerting its effects at the molecular level .

Temporal Effects in Laboratory Settings

The effects of Galanin (1-19) (human) can change over time in laboratory settings. While specific data on Galanin (1-19) (human) is limited, studies on galanin have shown that it can have long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of Galanin (1-19) (human) can vary with different dosages in animal models. For instance, Galanin (1-15), a related peptide, has been shown to enhance the antidepressant-like effects of escitalopram in a rat model of depression .

Metabolic Pathways

Galanin (1-19) (human) is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . Specific details on the metabolic pathways involving Galanin (1-19) (human) are currently limited.

Transport and Distribution

Galanin (1-19) (human) is transported and distributed within cells and tissues. It is expressed in the central nervous system, including the hypothalamus, pituitary, and the spinal cord . Specific details on the transporters or binding proteins that it interacts with are currently limited.

Subcellular Localization

It is known that galanin is expressed in neurons within the central nervous system

准备方法

合成路线和反应条件: 加拉宁(1-19) (人) 的合成通常涉及固相肽合成 (SPPS)。该方法允许将氨基酸依次添加到固定在固体树脂上的不断增长的肽链上。该过程涉及以下步骤:

树脂装载: 第一个氨基酸连接到固体树脂。

脱保护: 氨基酸上的保护基团被去除。

偶联: 下一个氨基酸被活化并偶联到不断增长的肽链。

重复: 重复步骤 2 和 3 直到获得所需的肽序列。

裂解: 肽从树脂中裂解并纯化.

工业生产方法: 加拉宁(1-19) (人) 的工业生产遵循与实验室合成相似的原理,但规模更大。 自动化肽合成仪和高效液相色谱 (HPLC) 通常用于确保高纯度和高产率 .

化学反应分析

反应类型: 加拉宁(1-19) (人) 可以进行各种化学反应,包括:

氧化: 肽可以被氧化,特别是在蛋氨酸和半胱氨酸残基处。

还原: 肽内的二硫键可以被还原成游离硫醇。

常用试剂和条件:

氧化: 过氧化氢或其他氧化剂。

还原: 二硫苏糖醇 (DTT) 或三(2-羧乙基)膦 (TCEP)。

主要产物: 从这些反应中形成的主要产物包括加拉宁(1-19) (人) 的氧化、还原和取代类似物,每种类似物都可能具有不同的生物活性 .

科学研究应用

加拉宁(1-19) (人) 具有广泛的科学研究应用:

化学: 用作研究肽合成和修饰技术模型肽。

生物学: 研究其在神经内分泌调节、疼痛调节和进食行为中的作用。

医学: 被探索为阿尔茨海默病、癫痫和神经性疼痛等疾病的潜在治疗剂。

工业: 用于开发基于肽的药物和诊断工具

相似化合物的比较

Galanin(1-30) (human): The full-length human galanin peptide consisting of 30 amino acids.

Galanin-like peptide (GALP): A peptide with a similar structure to galanin, involved in metabolism and reproduction.

Uniqueness: Galanin(1-19) (human) is unique in its truncated form, which allows for the study of specific regions of the galanin peptide and their biological activities. This fragment retains some of the biological functions of the full-length peptide but may exhibit different receptor binding affinities and activities .

属性

IUPAC Name |

(2S)-2-[[(2S)-4-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-4-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C89H130N26O25/c1-42(2)23-56(77(127)98-38-72(124)115-22-14-17-66(115)86(136)109-61(28-51-34-93-40-99-51)78(128)102-47(10)76(126)113-73(45(7)8)87(137)97-37-71(123)105-62(30-67(91)119)82(132)111-64(89(139)140)29-52-35-94-41-100-52)106-79(129)57(24-43(3)4)107-81(131)59(26-49-18-20-53(118)21-19-49)104-70(122)36-96-75(125)46(9)101-85(135)65(39-116)112-83(133)63(31-68(92)120)108-80(130)58(25-44(5)6)110-88(138)74(48(11)117)114-84(134)60(103-69(121)32-90)27-50-33-95-55-16-13-12-15-54(50)55/h12-13,15-16,18-21,33-35,40-48,56-66,73-74,95,116-118H,14,17,22-32,36-39,90H2,1-11H3,(H2,91,119)(H2,92,120)(H,93,99)(H,94,100)(H,96,125)(H,97,137)(H,98,127)(H,101,135)(H,102,128)(H,103,121)(H,104,122)(H,105,123)(H,106,129)(H,107,131)(H,108,130)(H,109,136)(H,110,138)(H,111,132)(H,112,133)(H,113,126)(H,114,134)(H,139,140)/t46-,47-,48+,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,73-,74-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKPCKEWJIIKMHQ-WNXXINOUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)N1CCCC1C(=O)NC(CC2=CNC=N2)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CC3=CNC=N3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CNC=N3)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC4=CNC=N4)C(=O)O)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)CN)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C89H130N26O25 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1964.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

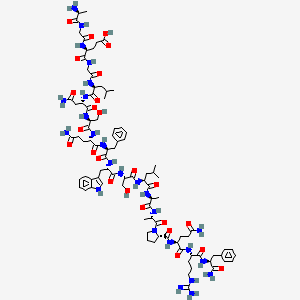

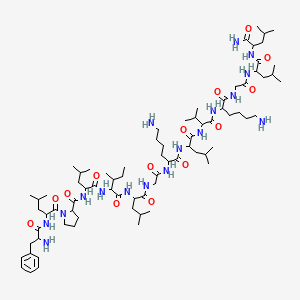

![(4S)-4-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-[[(2S)-1-[[(2S)-5-amino-1-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B612600.png)

![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B612617.png)